molecular formula C11H14ClNO2 B13664816 Methyl 3-(tert-butyl)-6-chloropicolinate

Methyl 3-(tert-butyl)-6-chloropicolinate

Cat. No.: B13664816
M. Wt: 227.69 g/mol
InChI Key: NPKDVOYWGLRQDY-UHFFFAOYSA-N
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Description

Methyl 3-(tert-butyl)-6-chloropicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a methyl ester group, a tert-butyl group, and a chlorine atom attached to a picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(tert-butyl)-6-chloropicolinate typically involves the esterification of 3-(tert-butyl)-6-chloropicolinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tert-butyl)-6-chloropicolinate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The tert-butyl group can be oxidized to a tert-butyl alcohol using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Substitution: Formation of 3-(tert-butyl)-6-substituted picolinates.

    Reduction: Formation of 3-(tert-butyl)-6-chloropicolinyl alcohol.

    Oxidation: Formation of 3-(tert-butyl)-6-chloropicolinic acid.

Scientific Research Applications

Methyl 3-(tert-butyl)-6-chloropicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(tert-butyl)-6-chloropicolinate involves its interaction with specific molecular targets. The chlorine atom and the ester group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(tert-butyl)-6-fluoropicolinate
  • Methyl 3-(tert-butyl)-6-bromopicolinate
  • Methyl 3-(tert-butyl)-6-iodopicolinate

Uniqueness

Methyl 3-(tert-butyl)-6-chloropicolinate is unique due to the presence of the chlorine atom, which imparts distinct electronic properties compared to its fluorine, bromine, and iodine analogs. This difference can influence the compound’s reactivity, binding affinity, and overall chemical behavior .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 3-tert-butyl-6-chloropyridine-2-carboxylate

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)7-5-6-8(12)13-9(7)10(14)15-4/h5-6H,1-4H3

InChI Key

NPKDVOYWGLRQDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

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